3-Formylbenzenesulfonyl chloride
Overview
Description
3-Formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClO3S. It is a derivative of benzenesulfonyl chloride, where a formyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
3-Formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , suggesting that its targets could be diverse depending on the specific derivative and its application.
Mode of Action
The mode of action of 3-Formylbenzenesulfonyl chloride involves a two-stage reaction in the presence of sodium sulfate (Na2SO4). The key step in this procedure is the conversion of aldehyde bisulfite adducts to target compounds . This suggests that the compound interacts with its targets through a chemical reaction facilitated by sodium sulfate.
Biochemical Pathways
Given its role in the synthesis of various derivatives , it’s likely that the compound could influence multiple biochemical pathways depending on the specific derivative and its biological targets.
Result of Action
The result of the action of this compound is the production of various derivatives . The molecular and cellular effects of these derivatives would depend on their specific chemical structures and biological targets.
Preparation Methods
3-Formylbenzenesulfonyl chloride can be synthesized from benzaldehydes through a multi-step process. The key step involves the conversion of aldehyde bisulfite adducts to the target compound via a two-stage reaction in the presence of sodium sulfate . Industrial production methods may involve the use of chlorosulfonic acid or sulfuryl chloride on benzene derivatives .
Chemical Reactions Analysis
3-Formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the formyl and sulfonyl chloride groups.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form a sulfonic acid.
Common reagents used in these reactions include sodium bisulfite, chlorosulfonic acid, and sulfuryl chloride. Major products formed from these reactions include sulfonic acids, carboxylic acids, and alcohols.
Comparison with Similar Compounds
Similar compounds to 3-Formylbenzenesulfonyl chloride include:
Benzenesulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
4-Formylbenzenesulfonyl chloride: Similar structure but with the formyl group in a different position, leading to different reactivity and applications.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a formyl group, affecting its chemical properties and uses.
This compound is unique due to the presence of both the formyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
3-formylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXITZYGVHSIVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53460-88-1 | |
Record name | 3-formylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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